2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with dimethyl and trimethoxyphenyl groups. The presence of the trimethoxyphenyl group is particularly notable due to its significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyrazole derivative, followed by its condensation with a quinazoline precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin and heat shock proteins, thereby inhibiting their function. This inhibition can lead to the disruption of cellular processes, such as cell division and protein folding, which are essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A compound with a similar trimethoxyphenyl group but different core structure.
3,4,5-Trimethoxycinnamamide: Another compound with a trimethoxyphenyl group, used in different applications.
Uniqueness
2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5H,6H-pyrazolo[1,5-c]quinazoline is unique due to its specific combination of the pyrazoloquinazoline core and the trimethoxyphenyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2,7-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H23N3O3/c1-12-7-6-8-14-16-9-13(2)23-24(16)21(22-20(12)14)15-10-18(26-4)19(27-5)11-17(15)25-3/h6-11,21-22H,1-5H3 |
InChI Key |
GYMXSWLOCSEYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC(=C(C=C4OC)OC)OC)C |
Origin of Product |
United States |
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